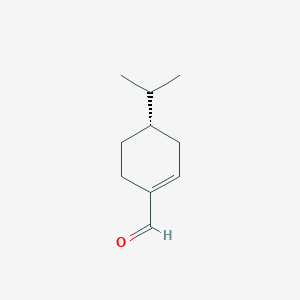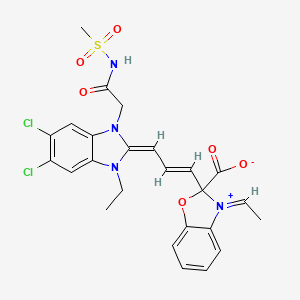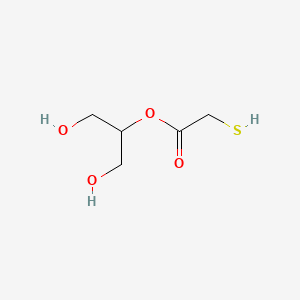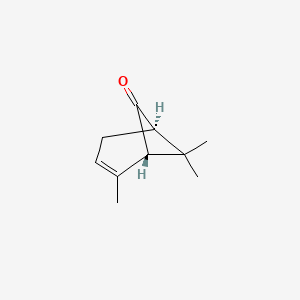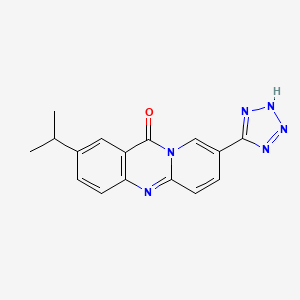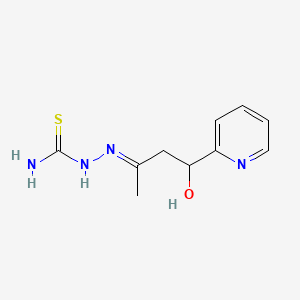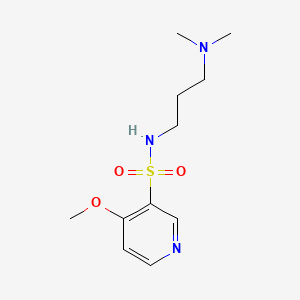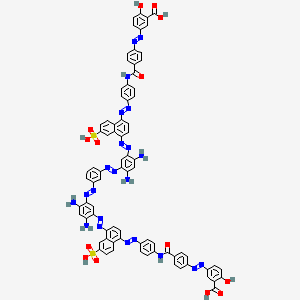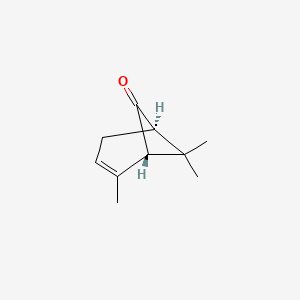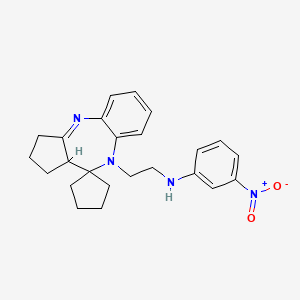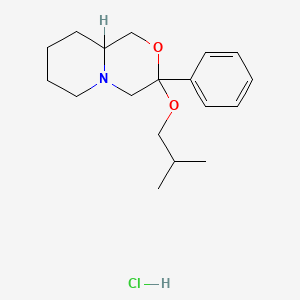
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate involves multiple steps, starting with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl. This intermediate is then coupled with 1-hydroxy-3-sulphonato-2-naphthyl to form an azo compound. The process is repeated to introduce additional azo groups, ultimately leading to the formation of the final compound. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, precise temperature control, and continuous monitoring are essential to maintain the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.
Aplicaciones Científicas De Investigación
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mecanismo De Acción
The mechanism of action of Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate involves its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their properties. These interactions are often mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)benzoate
- Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)phthalate
Uniqueness
Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
6473-15-0 |
|---|---|
Fórmula molecular |
C37H22N7Na3O11S2 |
Peso molecular |
873.7 g/mol |
Nombre IUPAC |
trisodium;5-[[4-[[7-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C37H25N7O11S2.3Na/c38-20-6-9-23-19(13-20)15-32(57(53,54)55)33(35(23)46)43-40-21-7-5-18-14-31(56(50,51)52)34(36(47)26(18)16-21)44-42-29-11-10-28(24-3-1-2-4-25(24)29)41-39-22-8-12-30(45)27(17-22)37(48)49;;;/h1-17,45-47H,38H2,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |
Clave InChI |
JVCDGUBEFXLBRU-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


